4-{4-[(4-METHYLPHENYL)METHYL]PIPERAZINE-1-CARBONYL}-2-(THIOPHEN-2-YL)QUINOLINE
Overview
Description
4-{4-[(4-METHYLPHENYL)METHYL]PIPERAZINE-1-CARBONYL}-2-(THIOPHEN-2-YL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a thienyl group and a piperazinyl carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-METHYLPHENYL)METHYL]PIPERAZINE-1-CARBONYL}-2-(THIOPHEN-2-YL)QUINOLINE typically involves multi-step organic synthesis. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienyl boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst .
The piperazinyl carbonyl moiety can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with a carbonyl-containing intermediate. The final step often involves purification through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-METHYLPHENYL)METHYL]PIPERAZINE-1-CARBONYL}-2-(THIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-[(4-METHYLPHENYL)METHYL]PIPERAZINE-1-CARBONYL}-2-(THIOPHEN-2-YL)QUINOLINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazinyl group can enhance the compound’s binding affinity to certain proteins, while the quinoline core can participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)pyridine
- **4-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)isoquinoline
Uniqueness
4-{4-[(4-METHYLPHENYL)METHYL]PIPERAZINE-1-CARBONYL}-2-(THIOPHEN-2-YL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a quinoline core with a thienyl group and a piperazinyl carbonyl moiety provides a versatile scaffold for further functionalization and optimization for various applications.
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3OS/c1-19-8-10-20(11-9-19)18-28-12-14-29(15-13-28)26(30)22-17-24(25-7-4-16-31-25)27-23-6-3-2-5-21(22)23/h2-11,16-17H,12-15,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAULPPIBWLRBBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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